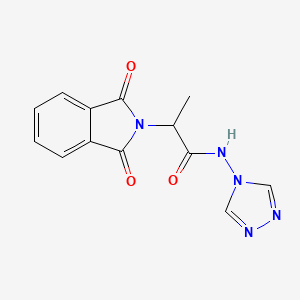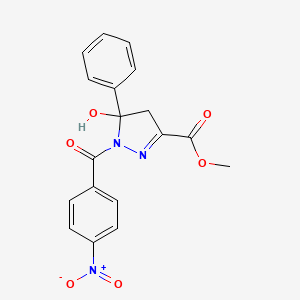![molecular formula C12H19NO4 B5113904 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol, also known as DMPEA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPEA is a derivative of the neurotransmitter serotonin and has been found to exhibit significant biological activity. In
Aplicaciones Científicas De Investigación
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit significant biological activity and has potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol exerts its biological activity through the modulation of various signaling pathways. It has been found to activate the protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to inhibit the production of pro-inflammatory cytokines and upregulate the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit neuroprotective effects and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity. However, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has limitations as well. It is highly reactive and can be difficult to handle. In addition, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol. Further research is needed to understand its mechanism of action and its potential applications in various fields. In addition, more studies are needed to evaluate its safety and toxicity profile. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol may have potential applications in the treatment of neurodegenerative diseases, cancer, and infectious diseases. Further research may also lead to the development of new drugs and therapies based on 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol.
Métodos De Síntesis
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2,6-dimethoxyphenyl ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol.
Propiedades
IUPAC Name |
2-[2-(2,6-dimethoxyphenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-4-3-5-11(16-2)12(10)17-9-7-13-6-8-14/h3-5,13-14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKUWYAGEPEMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5742229 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)
![2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-6-nitro-1,3-benzothiazole](/img/structure/B5113829.png)
![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5113897.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)